1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one
Description
The compound 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one (hereafter referred to as the target compound) features a dihydroimidazole core substituted with a benzylsulfanyl group at position 2 and a phenylethanone moiety at position 1. This structure combines aromatic, sulfur-containing, and ketone functionalities, making it a versatile candidate for pharmacological and materials science applications.
Synthesis of analogous imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, details a method where 2-bromo-1-phenylethanone reacts with 1H-imidazole under reflux to form a structurally related compound .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(13-15-7-3-1-4-8-15)20-12-11-19-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBIHXGNHXSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophile. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Scientific Research Applications
1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzylsulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: The target compound’s benzylsulfanyl and phenylethanone groups contribute to higher lipophilicity compared to analogs with polar substituents (e.g., NH₂ in ). This property may enhance membrane permeability in biological systems.
- The benzylsulfanyl group in the target compound may act as a weaker electron donor compared to thiols .
- Steric Considerations: Bulky substituents, as seen in , reduce conformational flexibility and may hinder binding to sterically constrained targets.
Structural and Crystallographic Insights
- Hydrogen Bonding: Weak intermolecular C–H⋯O/N interactions observed in similar compounds (e.g., ) suggest that the target compound’s packing may also rely on non-covalent interactions, influencing crystallinity and stability.
Pharmacological Potential
Although direct pharmacological data for the target compound is absent in the evidence, structurally related compounds in and are used as intermediates in drug discovery. For example, aminophenyl-substituted analogs may exhibit bioactivity via amine-mediated receptor interactions, whereas the target compound’s sulfur moiety could modulate metabolic stability or metal-binding properties.
Biological Activity
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one is a complex organic compound classified as an imidazole derivative. This compound features a unique structure that includes a benzylsulfanyl group and a dihydroimidazole ring, contributing to its diverse biological activities. Imidazole derivatives are known for their significant roles in medicinal chemistry, particularly due to their interactions with various biological targets.
Biological Activities
The biological activities of this compound have been investigated across various studies. Key findings include:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains and fungi, making it a candidate for drug development aimed at treating infections. For instance, compounds with similar structures have been studied for their efficacy against Candida albicans, with some derivatives demonstrating MIC (Minimum Inhibitory Concentration) values significantly lower than traditional antifungal agents like fluconazole .
Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation. Preliminary studies suggest that it could modulate pathways involved in cancer cell growth, indicating potential as an anticancer agent. The interaction with molecular targets such as receptors and enzymes has been a focal point in ongoing research .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby affecting cell growth and survival.
- Receptor Interaction : Its structure allows it to bind to specific receptors, modulating their activity and influencing various signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylthio-4,5-dihydroimidazole | Similar imidazole structure | Antimicrobial properties |
| 2-Methylthioimidazole | Simpler imidazole derivative | Enzyme inhibition |
| 4-Aminoimidazole | Basic imidazole derivative | Intermediate in pharmaceutical synthesis |
The presence of both benzylsulfanyl and dihydroimidazole groups in the target compound enhances its biological activity compared to these simpler derivatives.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antifungal Efficacy : A study focused on the antifungal properties of imidazole derivatives demonstrated that compounds similar to this compound exhibited MIC values significantly lower than established antifungal treatments .
- Cancer Research : Investigations into the anticancer effects revealed that certain modifications of imidazole derivatives could lead to enhanced cytotoxicity against various cancer cell lines, suggesting that further development of this compound could yield effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
